REACTION_CXSMILES
|
BrCCBr.[Si](Cl)(C)(C)C.Br[CH2:11][C:12]1[CH:21]=[CH:20][C:15]([C:16]([O:18][CH3:19])=[O:17])=[CH:14][CH:13]=1.Br[Zn]CC1C=CC(C(OC)=O)=CC=1.Br[C:36]1[S:37][CH:38]=[CH:39][N:40]=1>C1COCC1.[NH4+].[Cl-].O.[Zn].C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[S:37]1[CH:38]=[CH:39][N:40]=[C:36]1[CH2:11][C:12]1[CH:21]=[CH:20][C:15]([C:16]([O:18][CH3:19])=[O:17])=[CH:14][CH:13]=1 |f:6.7,10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
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Name
|
2-dicylochexylphosphino-2′,6′-dimethoxy-1′,1′,biphenyl
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Quantity
|
375 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
103 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
|
Quantity
|
0.408 mL
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br[Zn]CC1=CC=C(C=C1)C(=O)OC
|
Name
|
|
Quantity
|
27.4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.09 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br[Zn]CC1=CC=C(C=C1)C(=O)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 min at 70° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled to room temperature
|
Type
|
WAIT
|
Details
|
After 30 min at room temperature
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
After stirring for another 1 h at 0° C.
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
to dilute to ˜0.5 M
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
CUSTOM
|
Details
|
flushed with nitrogen (2×)
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
before being extracted with EtOAc (2×)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0% |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC=C1)CC1=CC=C(C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.54 mmol | |
AMOUNT: MASS | 1.06 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |